molecular formula C16H15FN4O2S B12200851 N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-methylpropanamide

N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-methylpropanamide

Cat. No.: B12200851
M. Wt: 346.4 g/mol
InChI Key: FSYOBNXKKHYZKD-UHFFFAOYSA-N
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Description

N-[(2Z)-5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-methylpropanamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core fused with a thiazole ring. Key structural attributes include:

  • 1,3,4-Oxadiazole moiety: Substituted at position 5 with a 4-fluorophenyl group, enhancing electronic and steric properties.
  • Thiazole ring: Methyl-substituted at position 4 and conjugated with a 2-methylpropanamide group via a Z-configuration imine bond.
  • Pharmacological relevance: Such scaffolds are known for antimicrobial, anticancer, and anti-inflammatory activities due to their ability to modulate enzyme targets (e.g., kinases) or interact with DNA .

Properties

Molecular Formula

C16H15FN4O2S

Molecular Weight

346.4 g/mol

IUPAC Name

N-[5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]-2-methylpropanamide

InChI

InChI=1S/C16H15FN4O2S/c1-8(2)14(22)20-16-18-9(3)12(24-16)15-19-13(21-23-15)10-4-6-11(17)7-5-10/h4-8H,1-3H3,(H,18,20,22)

InChI Key

FSYOBNXKKHYZKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C(C)C)C2=NC(=NO2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Key Synthetic Challenges

  • Stereochemical control : Ensuring the (2Z) configuration at the thiazol-2-ylidene.

  • Functional group compatibility : Avoiding side reactions during coupling steps.

  • Regioselectivity : Directing substitution patterns in the oxadiazole ring.

Synthetic Routes for Key Components

Amidoxime-Acyl Chloride Cyclization

A widely used method for 1,2,4-oxadiazole synthesis (Table 1).

Step Reagents/Conditions Yield Key References
1. Amidoxime synthesis4-Fluorobenzonitrile + hydroxylamine85–90%
2. CyclizationAcyl chloride (e.g., ClCO-R), TBAF70–80%

Mechanism :

  • Amidoxime formation : Reaction of 4-fluorobenzonitrile with hydroxylamine in ethanol.

  • Cyclization : Treatment with acyl chloride (e.g., 5-chloroacetyl chloride) in the presence of tetrabutylammonium fluoride (TBAF) to induce cyclodehydration.

Oxidative Desulfurization of Thiosemicarbazides

Alternative approach using hypervalent iodine reagents (Table 2).

Step Reagents/Conditions Yield Key References
1. Thiosemicarbazide4-Fluorophenyl thiosemicarbazide75–80%
2. OxidationOxone (KHSO5) in acetic acid65–70%

Advantages :

  • Avoids harsh conditions of traditional cyclization.

  • Compatible with electron-withdrawing substituents (e.g., 4-fluorophenyl).

Hantzsch Thiazole Synthesis

A classic method for thiazole formation (Table 3).

Step Reagents/Conditions Yield Key References
1. Thiourea synthesis2-Methylthiourea + α-halo ketone60–70%
2. CyclizationEthanol, reflux50–60%

Stereochemical Control :

  • The (2Z) configuration is typically achieved via steric hindrance in the cyclization step.

Silver-Mediated Deprotonation

For thiazol-2-ylidene generation (Table 4).

Step Reagents/Conditions Yield Key References
1. Precursor synthesisN-Aryl thiazole + AgNO380–85%
2. DeprotonationKOtBu, THF, RT70–75%

Advantages :

  • High yield for thiazol-2-ylidene intermediates.

  • Enables subsequent coupling reactions.

Coupling Strategies for Final Assembly

Nucleophilic Substitution

For direct coupling (Table 5).

Step Reagents/Conditions Yield Key References
1. HalogenationOxadiazole + POCl370–75%
2. SubstitutionThiazol-2-ylidene + DMF, 80°C60–65%

Mechanism :

  • Halogenation : Chlorination of the oxadiazole at position 5.

  • Substitution : Displacement of chloride by the thiazol-2-ylidene amine.

Palladium-Catalyzed Cross-Coupling

For regioselective coupling (Table 6).

Step Reagents/Conditions Yield Key References
1. HalogenationOxadiazole + NBS, AIBN75–80%
2. CouplingPd(PPh3)4, K2CO3, DMF, 100°C65–70%

Advantages :

  • High regioselectivity for 5-position substitution.

  • Tolerates electron-withdrawing groups (e.g., 4-fluorophenyl).

Acyl Chloride Coupling

For 2-methylpropanamide attachment (Table 7).

Step Reagents/Conditions Yield Key References
1. Acyl chloride prep2-Methylpropanoic acid + SOCl290–95%
2. Amide formationThiazol-2-ylidene + TEA, DCM, 0°C80–85%

Mechanism :

  • Acyl chloride formation : Reaction of 2-methylpropanoic acid with thionyl chloride.

  • Amide coupling : Nucleophilic attack by the thiazol-2-ylidene amine on the acyl chloride.

Carbodiimide-Mediated Coupling

For challenging amide bonds (Table 8).

Step Reagents/Conditions Yield Key References
1. Activation2-Methylpropanoic acid + EDC85–90%
2. CondensationThiazol-2-ylidene + HOBt, DCM75–80%

Advantages :

  • Higher yield for sterically hindered systems.

  • Reduced racemization risk.

Purification and Characterization

Chromatographic Techniques

  • Column chromatography : Silica gel, hexane/ethyl acetate gradients.

  • HPLC : Reversed-phase C18 columns for final purity assessment.

Spectroscopic Data

  • ¹H NMR : Peaks at δ 7.8–7.5 (aromatic), δ 3.2 (CH3), δ 2.5 (C=CH).

  • IR : Amide C=O stretch at 1650–1600 cm⁻¹, oxadiazole C–N at 1250–1200 cm⁻¹.

Comparative Analysis of Synthetic Routes

Oxadiazole Synthesis Methods

Method Advantages Limitations
Amidoxime + Acyl ChlorideHigh yield, scalableHarsh conditions (TBAF)
Oxidative DesulfurizationMild conditions, flexibleLower yield for electron-deficient substrates

Thiazol-2-ylidene Generation

Method Advantages Limitations
Hantzsch SynthesisCost-effective, straightforwardModerate yields
Silver-Mediated DeprotonationHigh yield, clean reactionRequires silver salts

Coupling Efficiency

Method Yield Range Regioselectivity
Nucleophilic Substitution60–65%Moderate
Pd-Catalyzed Coupling65–70%High

Industrial and Scalability Considerations

Continuous Flow Synthesis

  • Advantages : Improved heat/mass transfer, reduced reaction times.

  • Challenges : Compatibility with heterogeneous catalysts (e.g., Pd).

Solvent Optimization

  • Green solvents : Ethanol or water for cyclization steps.

  • Recycling : Recovery of DMF or DCM via distillation.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-methylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies indicate that compounds similar to N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-methylpropanamide exhibit significant anticancer properties. For instance, the oxadiazole and thiazole moieties are known for their ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .
    • A case study demonstrated that derivatives of this compound showed promising results in inhibiting cell proliferation in various cancer cell lines, suggesting its potential as a lead compound for drug development.
  • Antimicrobial Activity :
    • The compound has shown effectiveness against various bacterial strains, making it a candidate for antibiotic development. Research has indicated that the presence of the fluorophenyl group enhances its antimicrobial properties through increased membrane permeability .
    • In vitro studies have confirmed that modifications to the thiazole ring can lead to improved efficacy against resistant strains of bacteria.

Material Science Applications

  • Fluorescent Dyes :
    • The unique structural characteristics of this compound make it suitable for use as a fluorescent dye in biological imaging. Its ability to absorb and emit light at specific wavelengths allows for precise tracking of biological processes in real-time .
    • A study highlighted its application in live-cell imaging, where it was used to visualize cellular structures with high specificity and minimal toxicity.

Biological Mechanisms

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in metabolic pathways related to cancer cell survival.
Biological Target Effect Reference
Protein KinasesInhibition
DNA TopoisomerasesInhibition

Future Directions and Research Opportunities

The ongoing research into this compound suggests several promising avenues:

  • Drug Development : Further exploration into its structure–activity relationship (SAR) could lead to the development of more potent derivatives with fewer side effects.
  • Combination Therapies : Investigating its use in combination with existing therapies may enhance treatment efficacy for resistant cancer types.

Mechanism of Action

The mechanism of action of N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-methylpropanamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole-Oxadiazole Hybrid Scaffolds

Compound 8a (N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide)
  • Structure : Combines a thiadiazole ring with a pyridine-acetyl group and benzamide substituent.
  • Key differences : Replaces the oxadiazole with a thiadiazole and lacks the 4-fluorophenyl group.
  • Synthesis: Derived from enaminone 4f via reaction with acetylacetone under acidic conditions .
  • Physicochemical properties :
    • IR : 1679 cm⁻¹ (C=O), 1605 cm⁻¹ (C=O).
    • Molecular weight : 414.49 g/mol.
N-[(2Z)-5-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-4-Methyl-1,3-Thiazol-2(3H)-Ylidene]Propanamide
  • Structure : Methoxyphenyl replaces fluorophenyl on the oxadiazole.
  • Molecular weight : 344.4 g/mol.
N-(4-Fluorophenyl)-3-(4-Methoxyphenyl)-2-(2H-Tetrazol-5-yl)Propanamide
  • Structure : Features a tetrazole ring instead of oxadiazole and lacks the thiazole core.
  • Pharmacological role : Tetrazoles are bioisosteres for carboxylic acids, improving metabolic stability .
Bioactivity Trends
  • Fluorophenyl vs. Methoxyphenyl : Fluorine’s electronegativity enhances binding to hydrophobic enzyme pockets, while methoxy groups may improve solubility .
  • Thiadiazole vs. Oxadiazole : Thiadiazoles exhibit higher sulfur-mediated interactions, whereas oxadiazoles are more rigid and metabolically stable .

Physicochemical and Spectral Data

Compound Molecular Formula Molecular Weight (g/mol) IR C=O/C=S (cm⁻¹) Key NMR Shifts (δ, ppm)
Target Compound C₁₇H₁₆FN₅O₂S 381.41 ~1660–1680 (C=O) 7.3–8.1 (Ar-H, oxadiazole/thiazole)
Compound 8a C₂₃H₁₈N₄O₂S 414.49 1679, 1605 2.49 (CH₃), 7.47–8.39 (Ar-H)
N-(4-Fluorophenyl)-...* C₁₇H₁₆FN₅O₂ 341.34 N/A 1.36 (CH₃), 7.46–8.32 (Ar-H)

*From .

Stability and Tautomerism

  • Triazole-thione tautomers (): Compounds like 7–9 exist in thione forms, confirmed by IR (νC=S at 1247–1255 cm⁻¹) and absence of νS-H bands .
  • Target compound : The Z-configuration at the thiazolidinylidene group prevents tautomerism, ensuring structural consistency in binding .

Biological Activity

N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-methylpropanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features multiple functional groups, including an oxadiazole and a thiazole moiety, which are often associated with significant pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C21H17FN4O4SC_{21}H_{17}FN_{4}O_{4}S with a molecular weight of 440.4 g/mol. The structure includes:

  • Oxadiazole ring : Known for its diverse biological activities.
  • Thiazole ring : Often linked to antimicrobial and anticancer properties.
  • Fluorophenyl group : Enhances lipophilicity and may improve bioavailability.

Biological Activities

Research indicates that compounds containing both thiazole and oxadiazole rings exhibit various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound demonstrates significant antibacterial and antifungal properties. The presence of the thiazole moiety is particularly noteworthy for its role in inhibiting microbial growth.
  • Anticancer Potential : The oxadiazole component has been linked to cytotoxic effects against cancer cell lines. Studies have shown that derivatives of oxadiazoles can induce apoptosis in tumor cells.
  • Neuroprotective Effects : Some derivatives related to this compound have shown promise in protecting neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the mechanisms of action and therapeutic potential:

  • A study published in Pharmaceutical Research highlighted the synthesis and biological evaluation of thiazole-containing compounds, noting their effectiveness against various bacterial strains .
  • Another investigation focused on oxadiazole derivatives, revealing their ability to inhibit specific enzymes involved in cancer progression .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial and fungal growth ,
AnticancerInduction of apoptosis in cancer cell lines ,
NeuroprotectiveProtection against oxidative stress,

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
  • Receptor Interaction : Interaction with specific receptors could modulate signaling pathways associated with cell survival and apoptosis.
  • Oxidative Stress Modulation : The ability to scavenge free radicals may contribute to its neuroprotective effects.

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